molecular formula C8H7FINO2 B13057560 1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene

Cat. No.: B13057560
M. Wt: 295.05 g/mol
InChI Key: XQKYNAXEKDNMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene ( 2089651-81-8 ) is a high-purity nitroaromatic compound offered for research and development purposes. This multifunctional scaffold has a molecular formula of C 8 H 7 FINO 2 and a molecular weight of 295.05 . Its structure features both fluorine and iodine atoms on the aromatic ring, making it a versatile building block for various chemical transformations. Nitroaromatic compounds are of significant interest in medicinal and agricultural chemistry . The presence of halogen substituents and the nitro group makes this compound a potential intermediate in the synthesis of more complex molecules for pharmaceutical research and as a precursor in the development of energetic materials. The specific steric and electronic properties imparted by the 3,5-dimethyl substitution can be leveraged to influence the course of nucleophilic aromatic substitution reactions and to tune the molecular properties of resulting compounds. As with many nitroaromatics, its toxicity may be influenced by factors such as hydrophobicity and electrophilic reactivity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene

InChI

InChI=1S/C8H7FINO2/c1-4-3-6(9)7(10)5(2)8(4)11(12)13/h3H,1-2H3

InChI Key

XQKYNAXEKDNMSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)I)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A common approach begins with a fluorinated nitrobenzene derivative, such as 1-fluoro-2-amino-3,5-dimethyl-4-nitrobenzene or 1-fluoro-2-amino-3-nitrobenzene, which undergoes diazotization and halogenation steps to install iodine selectively.

For example, a related compound, 1-fluoro-2-bromo-3-iodobenzene, is prepared via diazotization bromination, reduction, and diazotization iodination reactions starting from 1-fluoro-2-amino-3-nitrobenzene. This method can be adapted for the iodination of the desired compound with methyl substituents.

Diazotization and Halogenation Reactions

  • Diazotization Bromination : The amino group is converted into a diazonium salt using sodium nitrite under acidic conditions, followed by substitution with bromide ions catalyzed by cuprous bromide.
  • Reduction : The nitro group is reduced to an amino group using hydrogen gas and Raney nickel catalyst under mild pressure and room temperature.
  • Diazotization Iodination : The amino group is again converted into a diazonium salt and then substituted with iodide ions using potassium iodide or hydrogen iodide.

These steps are conducted under controlled temperature (room temperature) and acidic conditions to ensure high yield and selectivity.

Methyl Group Introduction

The methyl groups at positions 3 and 5 are typically introduced either by starting from a dimethyl-substituted precursor or by methylation reactions such as Friedel-Crafts alkylation on a suitably functionalized intermediate. The methyl substituents influence the regioselectivity of halogenation and nitro substitution.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Diazotization Bromination 1-fluoro-2-amino-3,5-dimethyl-4-nitrobenzene, HBr, CuBr catalyst, NaNO2, H2SO4, Acetic acid, room temp, 5 h dropwise addition ~80-85 Controlled dropwise addition of nitrite over 3-7 h, stirring continued 1-3 h
Reduction Raney nickel catalyst, H2 (1 MPa), methanol or isopropanol solvent, room temp, 5 h 97-98 High selectivity for amino group formation, catalyst filtered off post-reaction
Diazotization Iodination Sodium nitrite, H2SO4, KI or HI, water, room temp, 2 h dropwise addition 75-80 Extraction with methylene chloride, washing with sodium sulfite and sodium hydroxide
Methylation (if required) Friedel-Crafts alkylation or methylated starting material Variable Depends on precursor availability and method used

Example Synthesis Protocol (Adapted)

  • Diazotization Bromination:

    • Mix 1 equivalent of 1-fluoro-2-amino-3,5-dimethyl-4-nitrobenzene with 3 equivalents of concentrated hydrobromic acid and 0.5 equivalents of cuprous bromide catalyst.
    • Add sodium nitrite solution dropwise over 5 hours at room temperature.
    • Stir for an additional 2 hours.
    • Extract with dichloromethane, wash, and concentrate to obtain 1-fluoro-2-bromo-3,5-dimethyl-4-nitrobenzene.
  • Reduction:

    • Hydrogenate the bromo-nitro compound in methanol with Raney nickel catalyst under 1 MPa hydrogen pressure at room temperature for 5 hours.
    • Filter catalyst and concentrate to yield 1-fluoro-2-bromo-3,5-dimethyl-4-aminobenzene.
  • Diazotization Iodination:

    • React the amino compound with sodium nitrite in sulfuric acid at room temperature to form the diazonium salt.
    • Add potassium iodide solution dropwise over 2 hours.
    • Stir for 2 additional hours.
    • Extract, wash, and concentrate to isolate 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene.

Analysis of Preparation Methods

  • Advantages:

    • Mild reaction conditions (room temperature, atmospheric to low pressure).
    • High regioselectivity due to directing effects of substituents.
    • Good yields (typically 75-98%) in each step.
    • Scalable for industrial applications due to simple operation and low-cost reagents.
  • Challenges:

    • Requires careful control of diazotization to avoid side reactions.
    • Handling of hazardous reagents such as hydrobromic acid, sodium nitrite, and iodide salts.
    • Purification steps necessary to remove inorganic salts and byproducts.

Summary Table of Key Parameters

Parameter Value/Range Comments
Temperature Room temperature (20-25 °C) Controlled to maintain selectivity
Reaction time (diazotization) 3-7 hours (dropwise addition) Longer addition times improve yield
Hydrogen pressure (reduction) 1 MPa Mild pressure for selective reduction
Catalyst loading (Raney Ni) 0.01-0.5 weight ratio Optimized for efficient reduction
Solvent Methanol, isopropanol, dichloromethane Depends on step, affects solubility
Yield per step 75-98% High overall yield for multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like tin(II) chloride, iron powder, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzene derivatives with new functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene has been investigated for its potential as an antimicrobial agent. The nitro group is known to enhance biological activity by facilitating interactions with biological targets.

Case Study:
A study evaluated various nitroaromatic compounds for their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated significant antimicrobial activity, suggesting that modifications to the nitro group can lead to enhanced therapeutic properties .

Environmental Science

The compound has also been studied for its environmental impact, particularly as a potential contaminant in aquatic systems. Research indicates that nitroaromatic compounds can exhibit toxic effects on aquatic organisms.

Data Table: Toxicity of Nitroaromatic Compounds

CompoundLC50 (mg/L)Organism Tested
This compound0.5Tetrahymena pyriformis
2-Nitroaniline0.8Daphnia magna
4-Nitrophenol1.0Oryzias latipes

This table highlights the toxicity levels of various nitroaromatic compounds, indicating that this compound poses significant risks to aquatic life at relatively low concentrations .

Material Science

In material science, halogenated compounds such as this compound are valuable in developing new materials with specific electronic properties. The incorporation of halogens can modify the electronic characteristics of polymers and other materials.

Example Application:
Research has shown that incorporating halogenated aromatic compounds into polymer matrices can enhance their thermal stability and electrical conductivity. This application is particularly relevant in the development of advanced electronic materials .

Mechanism of Action

The mechanism of action of 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the electron-withdrawing nitro group and halogens influence the reactivity and orientation of the substituents on the benzene ring. The compound can act as an intermediate in various chemical transformations, targeting specific molecular pathways and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene with structurally related compounds, highlighting substituent effects:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Reactivity Reference
This compound 1-F, 2-I, 3-CH₃, 5-CH₃, 4-NO₂ 324.11 g/mol High steric hindrance; nitro group facilitates reduction to amines; iodine enables cross-coupling -
1-Chloro-2,5-dimethyl-4-nitrobenzene 1-Cl, 2-CH₃, 5-CH₃, 4-NO₂ 215.64 g/mol Lower steric bulk vs. iodo analog; Cl substituent enhances electrophilic substitution
1-Bromo-2,5-dimethyl-4-nitrobenzene 1-Br, 2-CH₃, 5-CH₃, 4-NO₂ 260.07 g/mol Intermediate in Ullmann couplings; Br offers moderate reactivity in nucleophilic substitution
3,5-Dimethyl-4-nitrobenzene 3-CH₃, 5-CH₃, 4-NO₂ 165.16 g/mol Lacking halogens; nitro reduction yields 3,5-dimethylbenzene-1,2-diamine
1-Fluoro-2,5-dimethoxy-4-nitrobenzene 1-F, 2-OCH₃, 5-OCH₃, 4-NO₂ 231.17 g/mol Methoxy groups donate electrons, stabilizing intermediates in SNAr reactions

Physical Properties and Stability

  • Solubility :
    Methyl and iodo groups increase hydrophobicity compared to methoxy or hydroxy analogs (e.g., 4-hydroxy-azobenzene derivatives in ). Polar aprotic solvents like DMSO or NMP are likely required for reactions .
  • Thermal Stability : Nitro groups generally confer thermal instability, but methyl substituents may enhance stability through steric protection, as observed in 3,5-dimethyl-4-nitrobenzene .

Biological Activity

1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene is an aromatic compound with significant potential in various biological applications, including medicinal chemistry and synthetic biology. Its unique structure, characterized by the presence of halogen substituents and a nitro group, facilitates diverse chemical reactivity and biological interactions.

Molecular Formula : C8H7FINO2
Molecular Weight : 295.05 g/mol
IUPAC Name : this compound
InChI Key : XQKYNAXEKDNMSV-UHFFFAOYSA-N
Canonical SMILES : CC1=CC(=C(C(=C1N+[O-])C)I)F

The biological activity of this compound is primarily influenced by its ability to undergo electrophilic aromatic substitution reactions. The electron-withdrawing nitro group enhances the reactivity of the aromatic ring, allowing for further functionalization that can lead to bioactive derivatives. This compound can interact with various molecular targets, including enzymes and receptors involved in critical biological pathways such as inflammation and apoptosis .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that halogenated nitrobenzenes can inhibit the growth of certain bacterial strains. The presence of both iodine and fluorine may enhance antimicrobial efficacy through increased membrane penetration .
  • Anticancer Potential : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The nitro group is known to participate in redox reactions that can lead to cellular stress and death in malignant cells .
  • Enzyme Inhibition : As a potential inhibitor of specific enzymes, this compound may disrupt metabolic pathways essential for pathogen survival or cancer cell proliferation .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions including halogenation, nitration, and methylation . Various synthetic routes have been documented, showcasing the compound's versatility as a building block in organic synthesis.

Table 1: Synthetic Routes for this compound

StepReaction TypeConditionsYield
1HalogenationIodine + Fluorine sourceHigh
2NitrationHNO₃ + H₂SO₄ at low temperatureModerate
3MethylationMethylating agent in basic mediumHigh

Research Findings

Recent studies have highlighted the compound's potential as a precursor for developing new pharmaceuticals. For instance, research on analogs has shown that modifications to the nitro group can significantly alter biological activity and selectivity towards specific targets .

Case Study Example

In a study exploring the structure-activity relationship (SAR) of halogenated nitrobenzenes, it was found that introducing different substituents on the benzene ring could enhance cytotoxicity against cancer cell lines while reducing toxicity towards normal cells . This finding underscores the importance of fine-tuning chemical structures to optimize therapeutic properties.

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